![molecular formula C18H18ClNO3 B3028897 N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine CAS No. 38075-43-3](/img/structure/B3028897.png)

N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine

Overview

Description

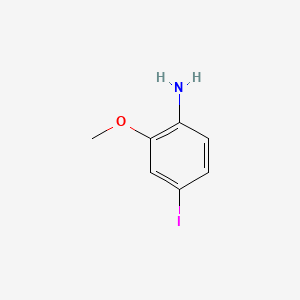

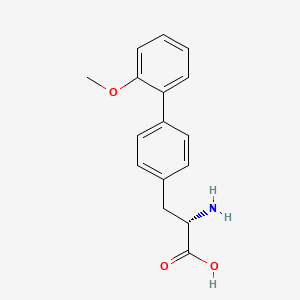

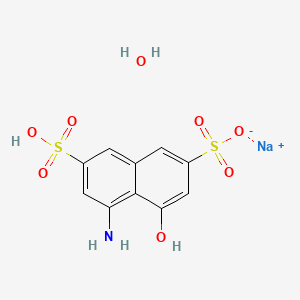

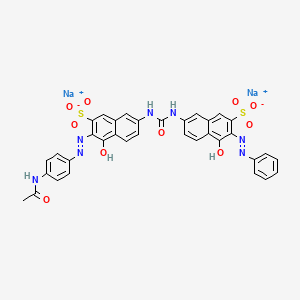

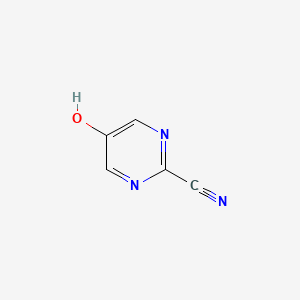

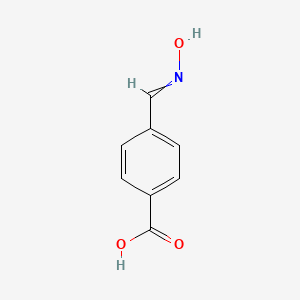

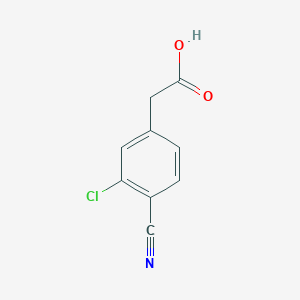

While the specific compound "N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine" is not directly mentioned in the provided papers, we can infer its characteristics and relevance from the related research on similar compounds. The compound appears to be a derivative of L-valine, an essential amino acid, which has been modified to include a Schiff base linkage to a substituted phenol. This modification likely imparts unique chemical properties that could be useful in various applications, such as chiral resolution or complexation with metals.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a Schiff base by the condensation of an amine with an aldehyde or ketone. For example, the synthesis of N-carbobenzyloxy-L-valine is achieved by reacting L-valine with benzyl chloroformate in an alkaline solution . Similarly, the synthesis of N-(salicylidene)-L-valine involves the condensation of L-valine with a substituted salicylaldehyde . These methods could potentially be adapted to synthesize the compound of interest by using the appropriate substituted phenol and conditions.

Molecular Structure Analysis

The molecular structure of Schiff base compounds is characterized by the presence of an imine group. The structure of such compounds can be elucidated using spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, as well as X-ray crystallography . These techniques can provide detailed information about the geometry and electron density distribution around the molecule, which is crucial for understanding its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Schiff bases are known for their ability to coordinate with metal ions, forming complexes with various coordination geometries. The compound "(S)-N-[(2-hydroxynaphthalen-1-yl)methylidene]valine" has been shown to form chiral hypercoordinate complexes with elements such as silicon, germanium, tin, and titanium . This suggests that "this compound" could also act as a ligand for metal ions, potentially leading to the formation of novel coordination compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff base amino acid derivatives can be quite diverse, depending on the nature of the substituents and the metal ions they are complexed with. For instance, the solubility of these compounds in organic solvents can be high, as seen with poly(N-ethoxycarbonyl-L-valine) . The thermal stability of such compounds can also be significant, with some being stable at temperatures up to 200°C, as demonstrated by N-docosanoyl-l-valine derivatives used in gas-liquid chromatography . These properties are essential for practical applications, including chromatographic separation of enantiomers and the synthesis of polymers and materials with specific functionalities.

Scientific Research Applications

Polymerization and Material Science

N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine is utilized in the field of polymerization and material science. Buchmeiser et al. (2000) synthesized a series of norbornene-based chiral monomers, including derivatives of L-valine, which were polymerized via ring-opening metathesis polymerization (ROMP). These polymers were characterized in terms of their cis/trans structure and optical rotation, indicating their potential in creating structured and specialized materials (Buchmeiser, Sinner, Mupa, & Wurst, 2000).

Drug Development and Prodrugs

In the pharmaceutical industry, L-valine derivatives have been explored for their role in prodrug development. Vollmann et al. (2008) synthesized MSX-4, a water-soluble prodrug of the adenosine A2A receptor antagonist MSX-2, using an amino acid ester of L-valine, highlighting the potential of L-valine derivatives in enhancing drug properties (Vollmann, Qurishi, Hockemeyer, & Müller, 2008).

Chemical Synthesis and Characterization

In the domain of chemical synthesis, L-valine derivatives are crucial for the development of various chemical compounds. Beyer et al. (1996) synthesized thiourea derivatives from L-valine and L-leucine, contributing to the broader understanding of amino acid derivatives in chemical synthesis (Beyer, Criado, García, Lessmann, Medarde, Richter, & Rodriguez, 1996).

Spectroscopy and Complex Formation

L-valine derivatives are used in spectroscopic studies and in the formation of chemical complexes. Basak and Rajak (2008) investigated oxorhenium(V) complexes incorporating ligands derived from L-amino acids, including L-valine, through spectroscopic and electrochemical methods. This research provides insights into the interactions and electronic structures of these complexes (Basak & Rajak, 2008).

Biological and Toxicological Studies

Studies in biology and toxicology also utilize L-valine derivatives. For instance, Boysen et al. (2004) analyzed the formation of specific globin adducts in mice and rats after exposure to 1,3-butadiene, using a derivative of valine. This research contributes to understanding the biological impacts of industrial chemicals (Boysen, Georgieva, Upton, Jayaraj, Li, Walker, & Swenberg, 2004).

Safety and Hazards

properties

IUPAC Name |

(2S)-2-[[(5-chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-11(2)16(18(22)23)20-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)21/h3-11,16,21H,1-2H3,(H,22,23)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRACQUNFMXKRD-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101208595 | |

| Record name | N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101208595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38075-43-3 | |

| Record name | N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38075-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101208595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-{[(1E)-(5-chloro-2-hydroxyphenyl)(phenyl)methylene]amino}-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[4-cyano-3-[3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoate](/img/structure/B3028835.png)

![N-(4'-bromo-[1,1'-biphenyl]-4-yl)-N-phenylnaphthalen-1-amine](/img/structure/B3028837.png)